5-(3-ethynylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Overview
Description
5-(3-ethynylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C21H15FN2O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11175589 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Sensors
Heteroatom-containing organic fluorophores exhibit intramolecular charge transfer (ICT) due to donor–acceptor interactions, which can be leveraged for fluorescent pH sensing in both solution and solid states. Such materials demonstrate aggregation-induced emission (AIE) phenomena and can function as chemosensors for detecting acidic and basic organic vapors. The fluorescence can be reversibly switched by protonation and deprotonation processes, highlighting their utility in dynamic sensing applications (Yang et al., 2013).
Molecular Conformations and Hydrogen Bonding
The synthesis and structural analysis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines reveal insights into molecular conformations and hydrogen bonding patterns. These compounds show variations in molecular geometry, including half-chair conformations and equatorial substituent orientations. Understanding these conformations and their hydrogen bonding interactions provides valuable information for designing molecules with desired chemical and physical properties (Sagar et al., 2017).
Anticancer Activity
Fluoro-substituted benzo[b]pyran compounds, synthesized through various chemical reactions, exhibit anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. These findings underscore the potential of such compounds as therapeutic agents for cancer treatment (Hammam et al., 2005).
High Fluorescence Quantum Yield
The development of carbon dots with high fluorescence quantum yield, where the fluorescence originates from organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA), highlights the potential of these materials in bioimaging and sensing applications. Such advances in understanding the fluorescence origins of carbon dots pave the way for their broader application in scientific research (Shi et al., 2016).
Novel Synthetic Pathways and Structural Analysis
Research into the synthesis of novel compounds with specific structural features, such as trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines, offers insights into fluorescent molecule development and potential agricultural applications as inhibitors. These studies contribute to the understanding of molecular design and synthesis for various practical applications (Wu et al., 2006).
Properties
IUPAC Name |
(3-ethynylphenyl)-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-2-14-5-3-7-16(11-14)21(25)24-10-9-19-18(13-24)20(23-26-19)15-6-4-8-17(22)12-15/h1,3-8,11-12H,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGESUNHZIZWJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)N2CCC3=C(C2)C(=NO3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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